molecular formula C10H13FN2O4 B14008011 5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione CAS No. 78336-04-6

5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione

Cat. No.: B14008011
CAS No.: 78336-04-6
M. Wt: 244.22 g/mol
InChI Key: QHTRUFIZOPJXNT-UHFFFAOYSA-N
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Description

5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione is a pyrimidine 2’-deoxyribonucleoside. This compound is known for its significant role in various biochemical and pharmaceutical applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione involves its incorporation into DNA, where it inhibits the enzyme thymidylate synthetase. This inhibition disrupts DNA synthesis and repair, leading to cell death in rapidly dividing cells, such as cancer cells .

Properties

CAS No.

78336-04-6

Molecular Formula

C10H13FN2O4

Molecular Weight

244.22 g/mol

IUPAC Name

5-fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O4/c11-6-3-13(10(17)12-9(6)16)7-1-5(4-14)2-8(7)15/h3,5,7-8,14-15H,1-2,4H2,(H,12,16,17)

InChI Key

QHTRUFIZOPJXNT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1N2C=C(C(=O)NC2=O)F)O)CO

Origin of Product

United States

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